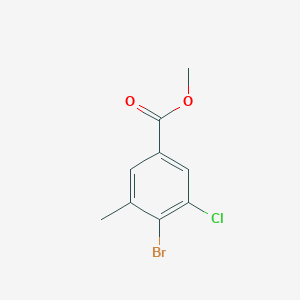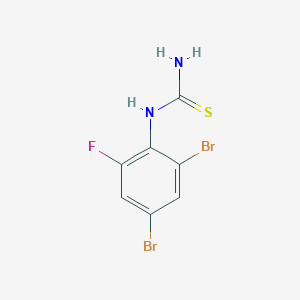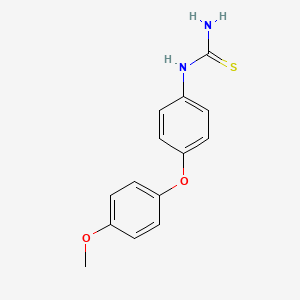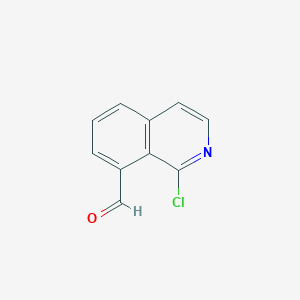
2-氯-6-(三甲基甲硅烷基)苯基三氟甲磺酸酯
描述
2-Chloro-6-(trimethylsilyl)phenyl triflate, also known as Chlorosilyltriflate, is a useful precursor for the generation of a chlorobenzyne intermediate . The chlorobenzyne intermediate can be generated in the presence of Cesium or Potassium Fluoride and can be trapped with various dipolariphiles .
Synthesis Analysis
2-Chloro-6-(trimethylsilyl)phenyl triflate serves as an efficient aryne precursor for intramolecular benzyne [4 + 2] or (2 + 2 + 2) cycloadditions . Key features of this precursor are rapid connection of various arynophiles to the precursor via a Si–O bond and generation of aryne .Molecular Structure Analysis
The molecular formula of 2-Chloro-6-(trimethylsilyl)phenyl triflate is C10H12ClF3O3SSi . Its molecular weight is 332.8 g/mol .Chemical Reactions Analysis
2-Chloro-6-(trimethylsilyl)phenyl triflate has been shown to be a useful precursor for the generation of a chlorobenzyne intermediate . The chlorobenzyne intermediate can be generated in the presence of Cesium or Potassium Fluoride and can be trapped with various dipolariphiles .Physical And Chemical Properties Analysis
The physical state of 2-Chloro-6-(trimethylsilyl)phenyl triflate at 20°C is liquid . Its molecular weight is 332.8 g/mol .科学研究应用
芳炔前体和环加成反应
2-氯-6-(三甲基甲硅烷基)苯基三氟甲磺酸酯和相关化合物可用作高效的芳炔前体,尤其是在分子内苯炔环加成反应中。这些前体可以通过Si-O键快速连接各种芳炔亲和体,并在温和条件下生成芳炔,促进环加成反应 (Tawatari, Takasu, & Takikawa, 2021).
苯炔生成和反应
2-氯-6-(三甲基甲硅烷基)苯基三氟甲磺酸酯等化合物可用于生成苯炔,苯炔是各种化学反应中的中间体。这些前体以其在形成苯炔中的效率和温和反应条件而闻名,苯炔随后与捕获剂反应形成多种产物 (Kitamura et al., 1999).
有机合成催化剂
三甲基甲硅烷基三氟甲磺酸酯是一种相关化合物,是有机合成中重要的催化剂。它作为一种有效的硅化剂,并在非质子介质中加速各种亲核反应,展示出独特的选择性和提高反应效率 (Noyori, Murata, & Suzuki, 1981).
联芳基化合物的合成
2-(三甲基甲硅烷基)苯基三氟甲磺酸酯与特定酮的反应已用于4,4'-联芳基-BINOLs的对映选择性合成中,证明了其在以高选择性合成复杂有机分子中的用途 (Okuma et al., 2015).
在碳芳基化中的应用
与2-氯-6-(三甲基甲硅烷基)苯基三氟甲磺酸酯相似的2-(三甲基甲硅烷基)芳基三氟甲磺酸酯已被证明可用于碳芳基化反应中。这些反应涉及未活化的亚胺、芳炔和碳亲核试剂的三组分过程,以产生官能化的叔胺 (Xu et al., 2017).
作用机制
Target of Action
The primary target of 2-Chloro-6-(trimethylsilyl)phenyl triflate is the generation of a chlorobenzyne intermediate . This compound serves as a useful precursor for the formation of this intermediate .
Mode of Action
2-Chloro-6-(trimethylsilyl)phenyl triflate interacts with its targets through a process known as transmetalation . The chlorobenzyne intermediate can be generated in the presence of Cesium or Potassium Fluoride and can be trapped with various dipolariphiles .
Biochemical Pathways
The biochemical pathway affected by 2-Chloro-6-(trimethylsilyl)phenyl triflate involves the generation of a chlorobenzyne intermediate . This intermediate can then participate in various reactions, leading to the formation of different compounds .
Result of Action
The molecular and cellular effects of 2-Chloro-6-(trimethylsilyl)phenyl triflate’s action primarily involve the generation of a chlorobenzyne intermediate . This intermediate can then be trapped with various dipolariphiles, leading to the formation of different compounds .
Action Environment
The action of 2-Chloro-6-(trimethylsilyl)phenyl triflate is influenced by environmental factors such as the presence of Cesium or Potassium Fluoride . These factors can affect the generation of the chlorobenzyne intermediate and, consequently, the efficacy and stability of the compound .
安全和危害
2-Chloro-6-(trimethylsilyl)phenyl triflate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
未来方向
2-Chloro-6-(trimethylsilyl)phenyl triflate is a promising compound in the field of chemical synthesis due to its role as an efficient aryne precursor . Its ability to rapidly connect various arynophiles to the precursor via a Si–O bond and generate aryne offers potential for the development of new synthetic methodologies .
生化分析
Biochemical Properties
2-Chloro-6-(trimethylsilyl)phenyl triflate plays a crucial role in biochemical reactions, primarily as a precursor for the generation of chlorobenzyne intermediates . These intermediates can be generated in the presence of cesium or potassium fluoride and can be trapped with various dipolarophiles . The compound interacts with enzymes and proteins involved in the formation of arynes, facilitating the synchronous formation of Ar-F and Ar-Sn bonds through fluorostannylation of arynes . This interaction is essential for the compound’s role in organic synthesis and its application in creating complex molecular structures.
Cellular Effects
The effects of 2-Chloro-6-(trimethylsilyl)phenyl triflate on various types of cells and cellular processes are significant. It influences cell function by interacting with cellular enzymes and proteins involved in the generation of arynes . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate reactive intermediates can lead to changes in cellular processes, potentially affecting cell growth and differentiation.
Molecular Mechanism
At the molecular level, 2-Chloro-6-(trimethylsilyl)phenyl triflate exerts its effects through the generation of chlorobenzyne intermediates . These intermediates are formed in the presence of cesium or potassium fluoride and can be trapped with various dipolarophiles . The compound’s unique structure allows it to participate in the synchronous formation of Ar-F and Ar-Sn bonds through fluorostannylation of arynes . This mechanism is crucial for its role in organic synthesis and its ability to facilitate complex chemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-(trimethylsilyl)phenyl triflate change over time. The compound’s stability and degradation are essential factors to consider. It has been shown to be a useful precursor for the generation of chlorobenzyne intermediates, which can be generated in the presence of cesium or potassium fluoride . Over time, the compound’s reactivity may decrease, affecting its ability to participate in chemical reactions. Long-term effects on cellular function observed in in vitro or in vivo studies may include changes in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Chloro-6-(trimethylsilyl)phenyl triflate vary with different dosages in animal models. At lower doses, the compound may facilitate the generation of chlorobenzyne intermediates without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including changes in cellular metabolism and gene expression. Threshold effects observed in these studies highlight the importance of dosage control when using this compound in biochemical research.
Metabolic Pathways
2-Chloro-6-(trimethylsilyl)phenyl triflate is involved in metabolic pathways related to the generation of arynes . The compound interacts with enzymes and cofactors that facilitate the formation of chlorobenzyne intermediates. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells. The compound’s role in these pathways is crucial for its application in organic synthesis and biochemical research.
Transport and Distribution
Within cells and tissues, 2-Chloro-6-(trimethylsilyl)phenyl triflate is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to generate reactive intermediates can influence its distribution and transport, impacting its overall activity and function within cells.
Subcellular Localization
The subcellular localization of 2-Chloro-6-(trimethylsilyl)phenyl triflate is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within cells, affecting its activity and function. The compound’s ability to generate reactive intermediates can lead to changes in its localization, impacting its role in biochemical reactions and cellular processes.
属性
IUPAC Name |
(2-chloro-6-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3O3SSi/c1-19(2,3)8-6-4-5-7(11)9(8)17-18(15,16)10(12,13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWUIGWOSVHZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)Cl)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1449472-59-6 | |
| Record name | 1449472-59-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1434662.png)
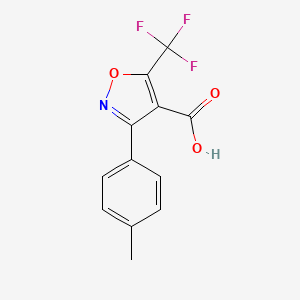

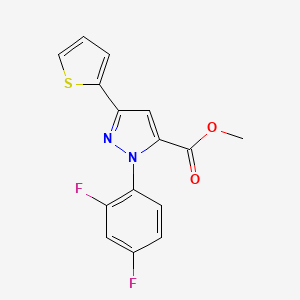
![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)

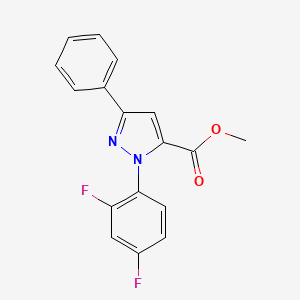
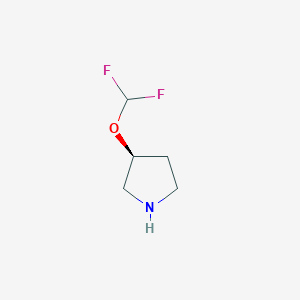
![Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1434677.png)
